molecular formula C19H17N5O5S B3750032 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B3750032
M. Wt: 427.4 g/mol
InChI Key: NYFITVVEDVQCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a sulfonamide derivative characterized by a 4-nitrobenzamide moiety linked to a 4,6-dimethylpyrimidin-2-yl sulfamoyl group. This compound is part of a broader class of sulfonamides, which are historically significant for their antimicrobial and enzymatic inhibitory properties.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5S/c1-12-11-13(2)21-19(20-12)23-30(28,29)17-9-5-15(6-10-17)22-18(25)14-3-7-16(8-4-14)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFITVVEDVQCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of 4,6-dimethylpyrimidine-2-amine, which is then reacted with sulfonyl chloride to introduce the sulfamoyl group. This intermediate is subsequently coupled with 4-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Weight (g/mol) TPSA (Ų) Solubility* pKa Key Features
Target Compound (4-nitrobenzamide) NO2 424.44 ~115 Moderate ~7.0 High polarity due to nitro group
4-Fluorobenzamide analog F 400.43 ~95 High 7.16 Enhanced bioavailability via fluorine
5-Chloro-2-nitrobenzamide Cl, NO2 454.3 ~125 Low ~6.8 Lipophilic; potent enzyme inhibition
Thiourea derivative S-CONH 486.5 ~199 Low - High hydrogen-bonding capacity
Sulfamethazine NH2 278.33 ~100 Moderate ~6.5 Antibacterial; lacks benzamide moiety

*Solubility: Qualitative assessment based on substituent polarity and TPSA.

Key Observations:
  • Electron-Withdrawing Effects : The nitro group in the target compound increases polarity (TPSA ~115 Ų), reducing membrane permeability compared to the 4-fluorobenzamide analog (TPSA ~95 Ų) .
  • Lipophilicity : The 5-chloro-2-nitrobenzamide derivative exhibits higher lipophilicity due to chlorine, favoring membrane penetration but reducing aqueous solubility .
Enzyme Inhibition
  • α-Glucosidase/α-Amylase Inhibition : Derivatives like 5-chloro-2-nitrobenzamide (e.g., compound 5o) show potent inhibitory activity against α-glucosidase (IC50 = 0.98 µM) and α-amylase (IC50 = 1.12 µM), attributed to the synergistic effects of chloro and nitro substituents .
  • Target Compound : While direct data are unavailable, the nitro group’s electron-withdrawing nature may enhance binding to enzymatic active sites, similar to sulfonamide-based inhibitors .
Antimicrobial Activity
  • Sulfonamide Core: Sulfamethazine (a structural analog lacking the benzamide group) is a well-known antibacterial agent, highlighting the importance of the sulfamoyl group in microbial dihydropteroate synthase inhibition .
  • Pyrimidine Derivatives : Compounds with pyrimidinyl sulfamoyl groups, such as those in , demonstrate antimicrobial activity, suggesting the target compound may share similar mechanisms .

ADME and Toxicity Profiles

  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~115 Ų) aligns with moderate oral bioavailability, whereas the thiourea derivative’s higher TPSA (~199 Ų) may limit absorption .
  • Lipinski’s Rule: All analogs comply with Lipinski’s criteria (molecular weight <500, H-bond donors <5, acceptors <10), except the thiourea derivative, which has 9 H-bond acceptors .
  • Toxicity : Nitro groups can sometimes confer mutagenic risk, necessitating further toxicity studies for the target compound .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a compound with significant biological activity, particularly in the context of anticonvulsant properties. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O5SC_{18}H_{20}N_{6}O_{5}S with a molecular weight of 432.5 g/mol. The compound features a complex structure that includes a pyrimidine ring, a sulfamoyl group, and a nitrobenzamide moiety.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. A study evaluating various 4-nitro-N-phenylbenzamides found that certain derivatives were effective in the maximal electroshock-induced seizure (MES) test. Notably:

  • N-(2,6-dimethylphenyl)-4-nitrobenzamide : ED(50) value = 31.8 μmol/kg; TD(50) = 166.9 μmol/kg; Protective Index (PI) = 5.2.
  • N-(2-chloro-6-methylphenyl)-4-nitrobenzamide : ED(50) = 90.3 μmol/kg; TD(50) = 1.068 μmol/kg; PI = 11.8.

These findings suggest that the compound may have a favorable safety profile compared to established anticonvulsants like phenytoin .

The biological activity of this compound is likely mediated through interactions with specific receptors in the central nervous system (CNS). The presence of the sulfamoyl and nitro groups may enhance binding affinity to target proteins involved in seizure modulation.

Study on Anticonvulsant Activity

In a controlled study, researchers synthesized several derivatives of 4-nitro-N-phenylbenzamides and tested their efficacy in animal models. The results demonstrated that modifications to the phenyl and pyrimidine rings significantly influenced anticonvulsant potency.

CompoundED(50) (μmol/kg)TD(50) (μmol/kg)Protective Index
N-(2,6-dimethylphenyl)-4-nitrobenzamide31.8166.95.2
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide90.31.06811.8

This table illustrates the comparative effectiveness of these compounds against seizures induced by electroshock .

Structural Analysis

The crystal structure analysis revealed that the compound exists as a zwitterion in solid-state conditions, which may play a role in its biological interactions. Intramolecular hydrogen bonding was observed, contributing to its stability and possibly its biological activity .

Q & A

Basic: What are the key structural features and functional groups of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide, and how do they influence its reactivity?

Answer:
The compound features:

  • A 4,6-dimethylpyrimidin-2-yl group, which contributes to π-π stacking and hydrogen-bonding interactions due to its aromaticity and nitrogen atoms .
  • A sulfamoyl bridge (–SO₂–NH–) that enhances solubility in polar solvents and enables hydrogen bonding with biological targets .
  • A 4-nitrophenylbenzamide moiety, where the nitro group (–NO₂) acts as a strong electron-withdrawing group, influencing electronic distribution and potential pharmacological activity .

Methodological Insight:
Synthesis typically involves coupling reactions (e.g., amidation and sulfonylation) under anhydrous conditions. Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms functional groups, while X-ray crystallography (using SHELX ) resolves stereochemical details.

Basic: What are the standard protocols for synthesizing this compound, and what purity thresholds are critical for biological assays?

Answer:
Synthetic Steps:

Sulfamoylation: React 4,6-dimethylpyrimidin-2-amine with chlorosulfonic acid to form the sulfamoyl chloride intermediate .

Amidation: Couple the intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .

Critical Purity Thresholds:

  • Biological assays: ≥95% purity to avoid off-target effects.
  • Crystallography: ≥99% purity for unambiguous structural resolution .

Advanced: How can computational methods like molecular docking resolve contradictions in reported biological activity data?

Answer:
Discrepancies in activity (e.g., varying IC₅₀ values against enzymes) may arise from differences in assay conditions or target conformations. Methodological Approaches:

Molecular Docking (AutoDock Vina ):

  • Prepare ligand and receptor files (PDBQT format).
  • Define a grid box encompassing the active site.
  • Run docking simulations with exhaustiveness = 20 to sample diverse binding poses.

Binding Free Energy Calculations:

  • Compare MM/GBSA scores to rank binding affinities.

Validation:

  • Cross-reference with experimental data (e.g., SPR or ITC) to validate docking predictions .

Example: If a study reports weak inhibition despite favorable docking scores, assess solvent accessibility of the binding pocket or post-translational modifications in the target protein.

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed experimentally?

Answer:
Challenges:

  • Low Solubility: Due to the hydrophobic 4-nitrophenyl group, leading to amorphous precipitates.
  • Polymorphism: Multiple crystal forms may complicate structure determination.

Solutions:

Solvent Screening: Test mixed solvents (e.g., DMSO/water or THF/hexane) to modulate nucleation .

Additive-Assisted Crystallization: Add trace polyethylene glycol (PEG) to stabilize crystal growth.

High-Throughput Crystallography: Use automated platforms (e.g., Crystal Gryphon) to screen >100 conditions .

Case Study: A study resolved polymorphic ambiguity by refining structures with SHELXL and validating with ORTEP-3 for thermal ellipsoid visualization .

Advanced: How do electronic effects of the nitro group influence spectroscopic properties and reactivity in cross-coupling reactions?

Answer:
Electronic Effects:

  • The –NO₂ group withdraws electron density via resonance, deactivating the benzene ring and directing electrophilic substitution to the meta position.

Spectroscopic Impact:

  • UV-Vis: Strong absorption at ~320 nm due to n→π* transitions.
  • ¹³C NMR: Deshielding of the carbonyl carbon (C=O) at ~168 ppm .

Reactivity in Cross-Coupling:

  • Suzuki-Miyaura Coupling: The electron-deficient aryl ring facilitates oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄).
  • Optimized Conditions: Use microwave-assisted heating (120°C, 30 min) in DMF with K₂CO₃ as base .

Advanced: What strategies mitigate decomposition during long-term storage of sulfamoyl-containing compounds?

Answer:
Decomposition Pathways:

  • Hydrolysis of the sulfamoyl group in humid conditions.
  • Photodegradation of the nitrobenzamide moiety.

Stabilization Methods:

Storage Conditions:

  • Argon atmosphere, –20°C, and desiccants (silica gel).

Lyophilization:

  • Convert to a stable lyophilized powder with cryoprotectants (trehalose).

Light Protection:

  • Use amber glass vials and store in dark environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.